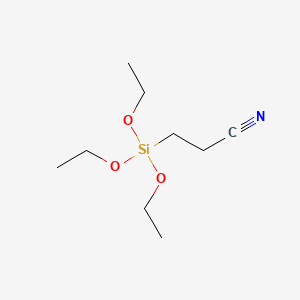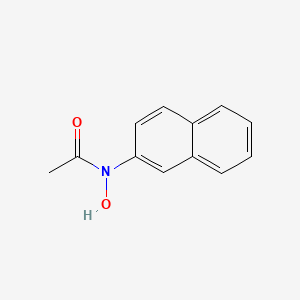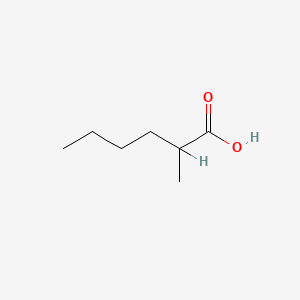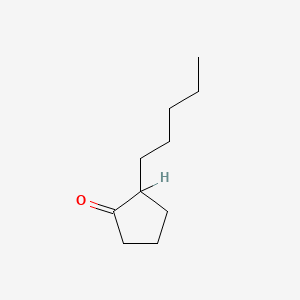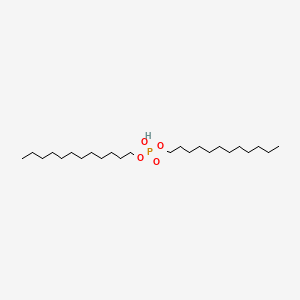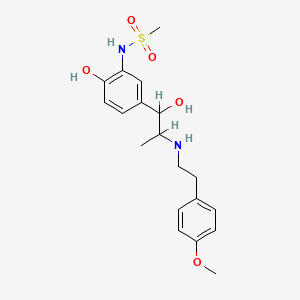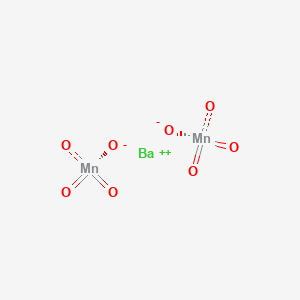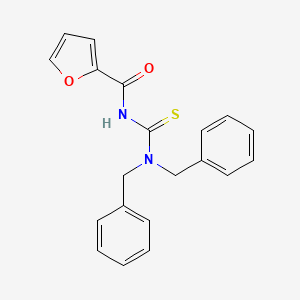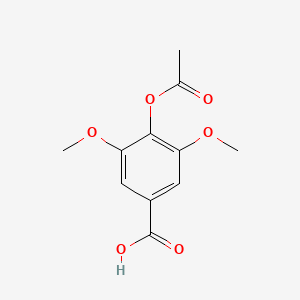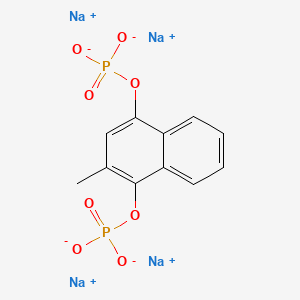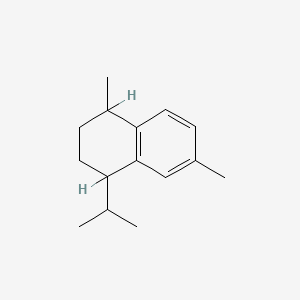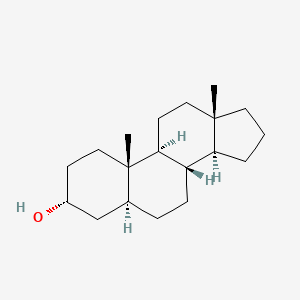
Androstanol
Übersicht
Beschreibung
Androstenol, also known as 5α-androst-16-en-3α-ol, is a 16-androstene class steroidal pheromone and neurosteroid in humans and other mammals, notably pigs . It possesses a characteristic musk-like odor . Androstenol, or a derivative, is found in black truffles .
Synthesis Analysis
In humans and boars, androstenol is biosynthesized in the testes . Pregnenolone is metabolized into androstadienol by the 16-ene-synthetase activity of CYP17A1 . Androstadienol is then sequentially converted into androstenol by 3β-hydroxysteroid dehydrogenase (androstadienol to androstadienone), 5α-reductase (androstadienone to androstenone), and 3α-hydroxysteroid dehydrogenase (androstenone to androstenol), in a manner analogous to the biosynthesis of 3α-androstanediol from dehydroepiandrosterone (DHEA) .Molecular Structure Analysis
The molecular formula of Androstanol is C19H32O . The average mass is 276.457 Da and the monoisotopic mass is 276.245331 Da .Chemical Reactions Analysis
Androstanol and androstenol, known as mCAR antagonists, repress the interaction of mCAR with SRC1 in a dose-dependent manner .Physical And Chemical Properties Analysis
Androstenol has a characteristic musk-like odor . It is a 16-androstene class steroidal pheromone and neurosteroid . The molecular formula of Androstanol is C19H32O .Wissenschaftliche Forschungsanwendungen
1. Antitumor Activity
Androstanol derivatives have been explored for their potential antitumor activities. Novel 17α-picolyl and 17(E)-picolinylidene A-modified androstane derivatives were synthesized, and their antiproliferative activities were evaluated against various human cancer cell lines, showing promising results against certain types of cancer cells (Ajduković et al., 2015).
2. Modulation of Hepatotoxicity
Androstanol has been identified as a key regulator in the metabolism of acetaminophen, a common pain reliever. It was found to have a protective role against acetaminophen-induced hepatotoxicity by modulating the activity of the xenobiotic receptor CAR (Zhang et al., 2002).
3. Neurosteroid Action
In the realm of neurology, 5α-Androstane-3β, 17β-Diol (3βAdiol), a metabolite of androstanol, has been studied for its role in modulating gene transcription in neuronal cells. This compound interacts with estrogen receptors, suggesting its importance in brain physiology and potentially in the treatment of neurological disorders (Pak et al., 2005).
4. Deactivation of Nuclear Receptors
Androstanol and related metabolites have been shown to bind to and deactivate the nuclear receptor CAR-β, demonstrating their role in gene transcription modulation. This finding points to a unique steroidal signaling pathway, which is significant for understanding steroid hormone action and regulation (Forman et al., 1998).
5. Comparative Biosynthetic Pathways
Research has explored the biosynthetic pathways of androstenol and androstanol, highlighting their potential roles in steroid metabolism. This includes insights into the production of androstenol, a ligand for CAR and PXR, through sex steroid biosynthetic pathways (Dufort et al., 2001).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTOLSNIKJIDFF-PHFHYRSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4C[C@@H](CC[C@@]4([C@H]3CC2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316180 | |
| Record name | 5α-Androstan-3α-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7657-50-3 | |
| Record name | 5α-Androstan-3α-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7657-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5α-Androstan-3α-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1204618.png)
